2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol
Description
Properties
IUPAC Name |
2-ethoxy-6-[(prop-2-enylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-8-13-9-10-6-5-7-11(12(10)14)15-4-2/h3,5-7,13-14H,1,4,8-9H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXPXKUFLGIUPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol typically involves the reaction of 2-ethoxyphenol with prop-2-en-1-ylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency and yield of the industrial process .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol can undergo various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .
Scientific Research Applications
2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and phenol groups can participate in hydrogen bonding and hydrophobic interactions, while the amino group can form ionic bonds with target molecules. These interactions can modulate the activity of the target proteins and pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogues
The following sections compare the target compound with structurally related derivatives, focusing on substituent effects, physicochemical properties, and functional applications.
Substituent Variations and Structural Features
Aromatic vs. Aliphatic Amine Substituents
- Pyrene-Substituted Derivative: (E)-2-Ethoxy-6-((pyren-1-ylimino)methyl)phenol () replaces the allylamine group with a pyrenylimino moiety. The pyrene group introduces extended π-conjugation, enhancing crystallinity and photophysical properties. Single-crystal XRD reveals bond lengths (C=N: ~1.28 Å) and angles consistent with planar Schiff base geometry, similar to the target compound .
- Trifluoromethyl-Substituted Derivative: (E)-2-Ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (ETPMP, ) features a strong electron-withdrawing -CF₃ group. This substituent increases molecular dipole moments, contributing to enhanced NLO activity (e.g., hyperpolarizability values ~3× greater than non-fluorinated analogues) .
Halogenated and Alkyl Substituents
- Fluorinated Analogues: Compounds like 2-ethoxy-6-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol (CAS 1021080-16-9, ) and 2-ethoxy-6-(((1-(4-fluorophenyl)ethyl)amino)methyl)phenol (CAS 1042522-18-8, ) incorporate fluorine atoms. Fluorination reduces basicity of the amine group and increases lipophilicity (LogP = 3.8 vs. ~2.5 for non-fluorinated analogues), impacting solubility and bioavailability .
- Methyl-Substituted Derivative: 2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol () exhibits a 4-methylphenyl group. XRD analysis shows intramolecular O–H⋯N hydrogen bonds forming S(6) rings, stabilizing the planar conformation. The methyl group induces steric hindrance, slightly increasing dihedral angles (~16–20°) compared to unsubstituted analogues .
Physicochemical Properties
Table 1: Key Physicochemical Parameters
| Compound | Molecular Formula | Molecular Weight | LogP (XLogP3) | Hydrogen Bond Donors/Acceptors | Notable Properties |
|---|---|---|---|---|---|
| Target Compound | C₁₂H₁₇NO₂ | 221.27 | ~2.2 (est.) | 2 / 4 | Allyl group enhances reactivity |
| ETPMP (CF₃-substituted) | C₁₆H₁₃F₃NO₂ | 308.28 | 3.5 | 1 / 4 | High NLO activity |
| 4-Fluoro-2-methylphenyl Derivative | C₁₆H₁₈FNO₂ | 275.32 | 3.8 | 2 / 4 | Increased lipophilicity |
| Pyrene-Substituted Derivative | C₂₉H₂₃NO₂ | 417.50 | 5.1 | 1 / 3 | Extended π-conjugation |
Crystallographic and Hydrogen-Bonding Patterns
- Intramolecular Hydrogen Bonds: Compounds like 2-ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol () exhibit S(6) rings via O–H⋯N interactions, a common motif in Schiff bases. These bonds stabilize planar conformations critical for crystal packing .
- Intermolecular Interactions : Fluorinated derivatives (–16) show increased C–H⋯O/F interactions due to polar substituents, influencing crystal lattice stability and melting points .
Biological Activity
2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol is an organic compound characterized by its phenolic structure and functional groups that confer potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, enzyme inhibition, and other therapeutic potentials.
Chemical Structure and Properties
The compound has the molecular formula and features an ethoxy group, a phenolic hydroxyl group, and an amino group attached to a prop-2-en-1-yl chain. Its unique structure allows for diverse interactions with biological targets.
In Vitro Studies
Research has demonstrated that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various pathogens, revealing the following:
- Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 0.22 to 0.25 μg/mL against tested strains, indicating potent antibacterial properties.
- Biofilm Inhibition : It effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin in terms of biofilm reduction percentage.
Table 1 summarizes the antimicrobial activity of the compound compared to conventional antibiotics.
| Pathogen | MIC (μg/mL) | Biofilm Reduction (%) | Comparison Antibiotic |
|---|---|---|---|
| Staphylococcus aureus | 0.22 | 75% | Ciprofloxacin |
| Staphylococcus epidermidis | 0.25 | 70% | Ketoconazole |
The antimicrobial mechanism is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit key enzymatic pathways, including DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR inhibition .
Enzyme Inhibition Studies
In addition to antimicrobial properties, the compound has been investigated for its potential as an enzyme inhibitor. The phenolic structure allows it to engage in hydrogen bonding and hydrophobic interactions with target enzymes.
Case Study
A specific study highlighted the compound's role in inhibiting enzymes critical for bacterial survival, showcasing its potential as a lead compound in drug development against antibiotic-resistant strains .
Antioxidant Activity
The phenolic nature of this compound also suggests antioxidant properties. Phenolic compounds are known to donate hydrogen atoms or electrons, neutralizing free radicals and preventing oxidative stress . This activity could contribute to anti-inflammatory effects observed in preliminary studies.
Toxicity Profile
Toxicity assessments revealed low hemolytic activity (% lysis range from 3.23% to 15.22%), indicating that the compound is relatively safe for use in biological applications . Additionally, cytotoxicity studies showed IC50 values greater than 60 μM, suggesting non-cytotoxic behavior at therapeutic concentrations.
Q & A
Q. What experimental methods are used to determine the crystal structure of 2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol?
The crystal structure is typically resolved via single-crystal X-ray diffraction (SC-XRD) . Data collection is performed at low temperatures (e.g., 273 K) to minimize thermal motion artifacts. The SHELX suite (e.g., SHELXL for refinement) is employed for structure solution, with validation using tools like WinGX or ORTEP-3 for graphical representation . Key parameters include R-factors (e.g., ), data-to-parameter ratios (>18:1), and analysis of mean bond lengths (e.g., C–C = 0.004 Å). Hydrogen-bonding networks are mapped using Mercury or PLATON .
Q. What synthetic strategies are reported for synthesizing derivatives of this compound?
Derivatives are synthesized via Schiff base formation or alkylation reactions . For example:
- Schiff base synthesis : Condensation of 3-ethoxy-2-hydroxybenzaldehyde with amines (e.g., toluidine) under reflux in ethanol, followed by recrystallization from nitromethane .
- Alkylation : Reaction of phenolic precursors with propargyl bromide using NaH as a base in anhydrous THF, followed by purification via flash chromatography .
Yields and purity are confirmed by / NMR, IR, and GC-MS .
Q. How is the compound characterized spectroscopically?
- NMR : NMR identifies protons on the ethoxy (–OCHCH), allylamino (–NH–CH–CH), and phenolic (–OH) groups. NMR confirms carbonyl/imine carbons in Schiff base derivatives .
- IR : Stretching vibrations at ~3400 cm (O–H), ~1600 cm (C=N in Schiff bases), and ~1250 cm (C–O–C ether linkages) .
- Mass Spectrometry : GC-MS or ESI-MS validates molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How do hydrogen-bonding motifs influence the supramolecular assembly of this compound?
The compound exhibits S(6) ring motifs via O–HN hydrogen bonds and R(8) motifs via C–HO interactions. Graph set analysis (using Etter’s formalism) reveals these motifs drive dimerization or chain formation in crystals. For example, in nitromethane solvates, intermolecular H-bonds between phenolic –OH and imine N atoms stabilize the lattice . Computational tools like CrystalExplorer quantify interaction energies (e.g., –OHN: ~25 kJ/mol) .
Q. What computational approaches predict the compound’s electronic properties and reactivity?
- Density Functional Theory (DFT) : Optimizes geometry, calculates frontier molecular orbitals (HOMO/LUMO), and predicts sites for electrophilic/nucleophilic attack .
- Molecular Dynamics (MD) : Simulates solvation effects in polar solvents (e.g., water, DMSO) .
- QSAR Models : Relate substituent effects (e.g., ethoxy vs. methoxy groups) to biological activity (e.g., antioxidant potential) .
Q. What challenges arise in refining the crystal structure using SHELX?
- Disorder : Ethoxy or allyl groups may exhibit positional disorder, requiring PART or ISOR restraints .
- Twinned Data : High-resolution data (e.g., <1.0 Å) may require TWIN/BASF commands for accurate refinement .
- Hydrogen Placement : For –OH groups, riding models or free refinement (with DFIX restraints) are used .
Q. How are toxicological risks managed during handling?
While specific toxicity data for this compound are limited, Safety Data Sheet (SDS) guidelines for structurally similar phenols recommend:
- PPE : Gloves, goggles, and fume hoods to avoid dermal/ocular exposure .
- Carcinogenicity Mitigation : Classified under IARC/ACGIH as potential carcinogens; avoid inhalation and use closed systems for synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
